molecular formula C25H19N3O2 B12558686 8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester CAS No. 184584-55-2

8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester

Cat. No.: B12558686
CAS No.: 184584-55-2
M. Wt: 393.4 g/mol
InChI Key: WXXVXWJTPVRCIJ-UHFFFAOYSA-N
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Description

8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester is a complex heterocyclic compound. It is characterized by a fused ring system that includes pyrrole and quinoxaline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester typically involves multicomponent reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diphenylquinoxaline with ethyl acetoacetate in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced products .

Scientific Research Applications

8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

CAS No.

184584-55-2

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 2,3-diphenyl-4H-pyrrolo[3,4-f]quinoxaline-9-carboxylate

InChI

InChI=1S/C25H19N3O2/c1-2-30-25(29)24-20-18(15-26-24)13-14-19-23(20)28-22(17-11-7-4-8-12-17)21(27-19)16-9-5-3-6-10-16/h3-15,27H,2H2,1H3

InChI Key

WXXVXWJTPVRCIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C3C2=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C=N1

Origin of Product

United States

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